
6-羟甲基蝶呤
描述
6-Hydroxymethylpterin is a type of pterin, a class of organic compounds. Pterins are polycyclic aromatic compounds containing a pterin moiety, which consists of a pteridine ring bearing a ketone and an amine group to form 2-aminopteridin-4 (3H)-one .
Synthesis Analysis
Tetrahydropterins, which include 6-Hydroxymethylpterin, are essential biological cofactors. They play a crucial role in DNA and RNA syntheses, NO synthesis, and the hydroxylation of aromatic amino acids . 6-Hydroxymethylpterin is an intermediate in tetrahydrofolate synthesis .Molecular Structure Analysis
The molecular formula of 6-Hydroxymethylpterin is C7H7N5O2. Its average mass is 193.163 Da, and its monoisotopic mass is 193.059967 Da .Chemical Reactions Analysis
The nature of the initial light signal transduction act in which H4 pterins participate is unknown. Quantum chemical calculations have shown the possibility of the fast internal conversion of excited states of H4 pterins .Physical And Chemical Properties Analysis
6-Hydroxymethylpterin has a density of 2.0±0.1 g/cm3. Its boiling point is 530.7±60.0 °C at 760 mmHg. The enthalpy of vaporization is 84.8±3.0 kJ/mol, and the flash point is 274.8±32.9 °C .科学研究应用
DNA 合成
6-羟甲基蝶呤作为生物辅因子在 DNA 合成中起着至关重要的作用 。它参与了导致核酸形成的酶促过程,核酸对于遗传信息的存储和传递至关重要。
RNA 合成
类似于其在 DNA 合成中的作用,6-羟甲基蝶呤在 RNA 合成中也具有重要意义 。它作为酶促反应中的辅因子,对 RNA 的产生至关重要,RNA 对蛋白质合成和各种细胞功能至关重要。
一氧化氮 (NO) 合成
这种化合物参与了一氧化氮的合成,一氧化氮是许多生理过程中至关重要的信号分子,包括血管舒张和神经传递 。
芳香族氨基酸的羟基化
6-羟甲基蝶呤是芳香族氨基酸羟基化的辅因子,该反应对于神经递质(如血清素和多巴胺)的生物合成至关重要 。
光感受器特性
最近的研究表明,6-羟甲基蝶呤可能具有光感受器特性,在植物和蓝细菌的光感受机制中发挥作用 。
生物医学应用
在生物医学领域,6-羟甲基蝶呤的衍生物正在探索其在荧光诊断和作为某些疾病生物标志物方面的潜力 。
工业用途
虽然 6-羟甲基蝶呤的具体工业应用尚未得到充分的记录,但它作为医药参考标准的作用表明它在医药行业的质量控制和分析测试中得到了应用 。
研究工具
安全和危害
未来方向
作用机制
Target of Action
The primary target of 6-Hydroxymethylpterin is the enzyme 2-amino-4-hydroxy-6-hydroxymethyldihydropteridine pyrophosphokinase . This enzyme is found in Escherichia coli (strain K12) and plays a crucial role in the folate biosynthetic pathway .
Mode of Action
It is known that the compound interacts with the enzyme, potentially influencing its activity .
Biochemical Pathways
6-Hydroxymethylpterin is involved in the folate biosynthetic pathway. This pathway is essential for the synthesis of purines, pyrimidines, and amino acids, as well as formyl-tRNA . The compound plays a role in the reactions catalyzed by the enzymes 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) and dihydropteroate synthase (DHPS), which are sequential metabolic reactions in the folate biosynthetic pathway .
Result of Action
It is known that the compound plays a crucial role in the folate biosynthetic pathway, which is essential for the synthesis of purines, pyrimidines, and amino acids, as well as formyl-trna .
Action Environment
It has been shown that 6-substituted tetrahydropterins, a group to which 6-hydroxymethylpterin belongs, can play a photoreceptor chromophoric role in plants and cyanobacteria . This suggests that light could potentially influence the action of 6-Hydroxymethylpterin.
生化分析
Biochemical Properties
6-Hydroxymethylpterin is involved in several biochemical reactions. It interacts with enzymes such as 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase and dihydropteroate synthase, which are crucial in the folate biosynthetic pathway of bacteria and lower eukaryotes . These enzymes catalyze sequential metabolic reactions, and the interactions with 6-Hydroxymethylpterin are essential for the synthesis of folate derivatives. The compound also interacts with other biomolecules, including proteins and cofactors, playing a role in the hydroxylation of aromatic amino acids and the synthesis of DNA and RNA .
Cellular Effects
6-Hydroxymethylpterin influences various cellular processes. It has been shown to play a role in cell signaling pathways, gene expression, and cellular metabolism. In particular, 6-Hydroxymethylpterin can act as a photoreceptor chromophore in plants and cyanobacteria, participating in light signal transduction . This compound’s effects on cellular functions include modulation of nitric oxide synthesis and involvement in the hydroxylation of aromatic amino acids, which are critical for protein synthesis and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 6-Hydroxymethylpterin involves its binding interactions with specific enzymes and biomolecules. For instance, it binds to 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase, facilitating the conversion of substrates in the folate biosynthetic pathway . Additionally, 6-Hydroxymethylpterin can inhibit or activate enzymes involved in DNA and RNA synthesis, influencing gene expression and cellular functions . The compound’s ability to act as a photoreceptor chromophore also highlights its role in light-induced signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Hydroxymethylpterin can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular functions. Studies have shown that 6-Hydroxymethylpterin is photostable, with several non-radiative quenching pathways providing stability to the molecule . Long-term exposure to 6-Hydroxymethylpterin in in vitro and in vivo studies has demonstrated its sustained impact on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 6-Hydroxymethylpterin vary with different dosages in animal models. At lower doses, the compound can enhance cellular functions and metabolic processes. At higher doses, it may exhibit toxic or adverse effects, including disruption of cellular signaling pathways and inhibition of enzyme activities . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.
Metabolic Pathways
6-Hydroxymethylpterin is involved in several metabolic pathways, including the folate biosynthetic pathway. It interacts with enzymes such as 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase and dihydropteroate synthase, which are essential for the synthesis of folate derivatives . The compound’s involvement in these pathways affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 6-Hydroxymethylpterin is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues . The transport mechanisms ensure that 6-Hydroxymethylpterin reaches its site of action, where it can exert its biochemical effects.
Subcellular Localization
6-Hydroxymethylpterin exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization allows 6-Hydroxymethylpterin to interact with specific enzymes and biomolecules, facilitating its role in cellular processes and metabolic pathways.
属性
IUPAC Name |
2-amino-6-(hydroxymethyl)-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1,13H,2H2,(H3,8,9,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWIBNWDLMIPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221395 | |
| Record name | 6-Hydroxymethylpterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
712-29-8 | |
| Record name | 6-(Hydroxymethyl)pterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=712-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxymethylpterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxymethylpterin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03197 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ranachrome 3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ranachrome 3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Hydroxymethylpterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-hydroxy-6-hydroxymethyl-pteridin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HYDROXYMETHYLPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O0I7Z5A0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1S,2R,3R,4S,5S,6S,8R,10R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B1496057.png)
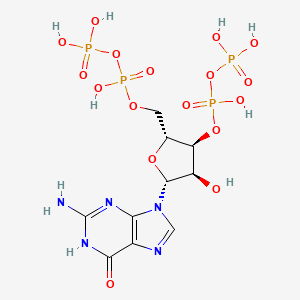

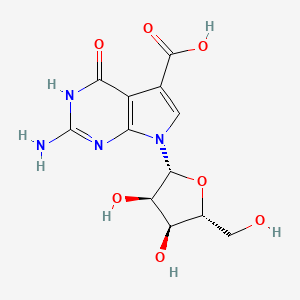
![[(1S,2R,3R,4S,5R,6S,8R,10R,13S,16S,17R,18R)-11-ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1496071.png)
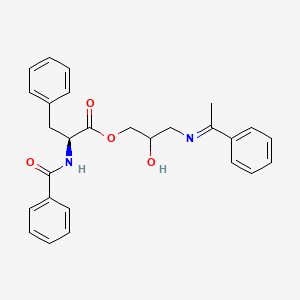

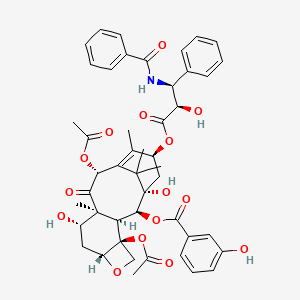
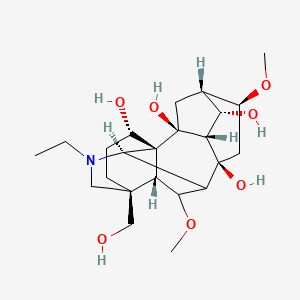

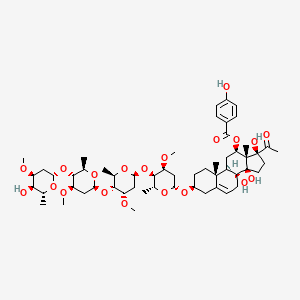
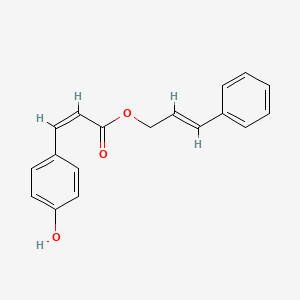
![(3aR)-tert-Butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B1496099.png)
